molecular formula C13H15N7S B6438818 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549055-37-8

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6438818
CAS No.: 2549055-37-8
M. Wt: 301.37 g/mol
InChI Key: DQFLDDLDHISTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549055-37-8) is a high-value chemical building block designed for pharmaceutical research and development. This compound features a piperazine core strategically substituted with a 7-methyl-pyrrolo[2,3-d]pyrimidine moiety and a 1,2,5-thiadiazole group . The pyrrolo[2,3-d]pyrimidine scaffold is widely recognized in medicinal chemistry for its kinase inhibitory properties, while the electron-deficient 1,2,5-thiadiazole ring contributes to enhanced binding affinity and metabolic stability, making the compound a promising scaffold for investigating new therapeutic agents . With a molecular formula of C13H15N7S and a molecular weight of 301.37 g/mol, this compound is characterized by its high complexity . Key physicochemical properties include an estimated density of 1.56 g/cm³ and a predicted boiling point of 526.1 °C, which are critical parameters for handling and solubility assessments during experimental design . The compound is readily available for research applications, including as a key intermediate in the synthesis of more complex molecules for biological screening . It is supplied with a guaranteed purity of >98%, ensuring consistent and reliable results in your research. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7S/c1-18-3-2-10-12(18)14-9-15-13(10)20-6-4-19(5-7-20)11-8-16-21-17-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFLDDLDHISTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Functionalization

Bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane achieves a 93% yield at 0–25°C. This step introduces a bromine atom at the 5-position, critical for subsequent cross-coupling:

Reaction Conditions :

  • Substrate: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (6.02 g, 35.9 mmol)

  • Reagent: NBS (7.67 g, 43.1 mmol)

  • Solvent: Dichloromethane (120 mL)

  • Temperature: 0°C → 25°C (2 hours)

  • Workup: Quenching with NaHCO₃, extraction, silica-gel chromatography.

Carboxylation and Lithiation

Treatment of the brominated intermediate with n-butyllithium (-78°C) followed by CO₂ insertion yields 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (87% yield):

Key Steps :

  • Lithiation: 1.59 M n-BuLi in THF at -78°C.

  • CO₂ Quenching: Formation of carboxylic acid.

  • Acid Workup: 1 M HCl extraction.

Thiadiazole Formation

The 1,2,5-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or through sulfur-nitrogen bond-forming reactions. A reported method involves:

  • Substrate : 3-Aminothiadiazole

  • Coupling Agent : Phosphorus pentachloride or 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Final Coupling: Buchwald-Hartwig Amination

The convergent synthesis involves coupling Intermediate A and B via palladium-catalyzed amination (Fig. 2):

Reaction Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: DMF or NMP

  • Temperature: 90–100°C (12–24 hours).

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst Loading5 mol% Pd+25%
SolventNMP+18%
Temperature98°C+15%

Process Optimization Strategies

Solvent Selection

Polar aprotic solvents (NMP, DMF) enhance reaction rates by stabilizing transition states. Acetonitrile/water mixtures (15% organic) improve crystallization yields by 30% compared to pure aqueous systems.

Temperature and Time

Elevated temperatures (98°C) reduce reaction times from 24 to 12 hours while maintaining 85–90% yields. Controlled cooling (35°C) during crystallization prevents impurity incorporation.

Characterization and Quality Control

Spectroscopic Analysis

  • LCMS (Method A) : m/z 301.37 [M+H]⁺, retention time 1.30 min.

  • ¹H NMR (DMSO-d₆) : δ 1.44–1.47 (d, 3H, J = 7.2 Hz, CH₃), 2.84–2.97 (m, piperazine CH₂).

Purity Assessment

Silica-gel chromatography (EtOAc/hexane 3:7) achieves >98% purity, while recrystallization from ethanol/water yields 92% recovery.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Buchwald-Hartwig85–9098High
Nucleophilic Aromatic Substitution70–7595Moderate
Reductive Amination60–6590Low

The Buchwald-Hartwig method remains superior due to regioselectivity and compatibility with sensitive functional groups.

Challenges and Mitigation

Byproduct Formation

  • Issue : Di-amination byproducts (10–15% yield loss).

  • Solution : Use of bulky ligands (Xantphos) suppresses undesired pathways.

Solvent Residues

  • Issue : NMP retention in final product.

  • Solution : Post-reaction azeotropic distillation with toluene reduces residuals to <0.1%.

Applications in Drug Discovery

Though beyond preparation scope, the compound’s structural features suggest utility as:

  • Kinase Inhibitor : Analogous pyrrolo[2,3-d]pyrimidines inhibit JAK2/STAT pathways.

  • Anticancer Agent : Thiadiazole moieties enhance DNA intercalation .

Chemical Reactions Analysis

Types of Reactions

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Piperazine 1: 7-Methyl-pyrrolo[2,3-d]pyrimidine
4: 1,2,5-Thiadiazole
329.39 Hypothesized kinase inhibition (based on pyrrolopyrimidine-thiadiazole synergy)
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (BK80679) Piperazine 1: 4-Methyl-1,2,3-thiadiazole-5-carbonyl
4: 1,2,5-Thiadiazole
296.37 Dual thiadiazole motifs; potential protease inhibition (no reported biological data)
N-(1-{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclobutanecarboxamide Piperidine 1: 7-Methyl-pyrrolo[2,3-d]pyrimidine
4: Cyclobutanecarboxamide
330.41 Kinase inhibitor (LIMK1 IC₅₀ ~15–27 nM in related compounds)
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Piperazine 1: Naphthalene-1-carbonyl
4: 1,2,5-Thiadiazole
324.40 Bulky aromatic group; potential impact on solubility and blood-brain barrier penetration

Functional and Pharmacological Comparisons

  • Kinase Inhibition :

    • The target compound shares the pyrrolo[2,3-d]pyrimidine core with SR-series LIMK inhibitors (e.g., SR10847, IC₅₀ = 21 nM) . However, its thiadiazole substituent may alter selectivity compared to urea-linked derivatives.
    • Piperidine-based analogs (e.g., N-(1-{7-methyl-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclobutanecarboxamide) exhibit sub-30 nM IC₅₀ values in LIMK1 assays, suggesting the target compound’s piperazine ring could modulate potency .
  • Metabolic Stability: Thiadiazole-containing compounds (e.g., BK80679) often exhibit improved metabolic stability due to reduced cytochrome P450 interactions compared to pyrimidine-only derivatives .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves alkylation of pyrrolo[2,3-d]pyrimidine intermediates with thiadiazole-functionalized piperazines, similar to methods in and .
    • By contrast, naphthalene-carbonyl derivatives () require additional coupling steps, increasing complexity .

Research Findings and Implications

  • Kinase Selectivity : The dual heterocyclic architecture (pyrrolopyrimidine + thiadiazole) may enhance binding to ATP pockets in kinases, but off-target effects remain a concern without empirical data.
  • Solubility and Bioavailability : The thiadiazole’s electron-withdrawing nature could reduce basicity of the piperazine nitrogen, improving solubility over analogs with hydrophobic substituents (e.g., naphthalene-carbonyl) .
  • Impurity Profiling : Analogous to baricitinib impurities (e.g., dimer BCD), the target compound may form dimeric byproducts during synthesis, necessitating rigorous purification .

Biological Activity

The compound 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N7SC_{13}H_{15}N_7S with a molecular weight of approximately 285.37 g/mol . The structure comprises a pyrrolo[2,3-d]pyrimidine core linked to a thiadiazole and piperazine moiety, which are essential for its biological activity.

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of the PKB (Protein Kinase B) pathway, which is crucial in regulating cell proliferation and survival. Inhibition of this pathway is particularly relevant in cancer biology, where aberrant signaling often leads to tumor growth and metastasis .
  • Selectivity : Research indicates that the compound exhibits significant selectivity for PKB over other kinases such as PKA (Protein Kinase A), with up to 150-fold selectivity reported in some studies . This selectivity is advantageous for minimizing off-target effects.

Efficacy in Cancer Models

Several studies have demonstrated the efficacy of this compound in various cancer cell lines:

  • Prostate Cancer : In vitro studies using PC3M human prostate cancer cells showed that the compound effectively inhibited cell growth by modulating key signaling pathways associated with PKB activation .
  • Glioblastoma : The U87MG glioblastoma cell line was also used to assess antiproliferative activity, revealing significant inhibition at concentrations as low as 1 µM .

Pharmacokinetics and Bioavailability

Despite its promising biological activity, initial formulations of the compound exhibited rapid clearance and low oral bioavailability. Subsequent modifications aimed at improving these pharmacokinetic properties have shown better retention in vivo without compromising efficacy .

Case Studies

  • In Vivo Efficacy : A study involving nude mice xenografted with human tumors demonstrated that treatment with the compound led to a significant reduction in tumor size at well-tolerated doses. This highlights its potential as an effective therapeutic agent in oncology .
  • JAK1 Inhibition : Another study explored the derivative's ability to selectively inhibit JAK1 (Janus Kinase 1), showing an IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2. This suggests potential applications beyond oncology, particularly in inflammatory diseases .

Comparative Analysis

Compound NameTarget KinaseIC50 (nM)Selectivity Index
Original CompoundPKB< 10150 (vs PKA)
JAK1 Selective DerivativeJAK18.548 (vs JAK2)

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the pyrrolo[2,3-d]pyrimidine and thiadiazole moieties via a piperazine linker. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for coupling reactions .
  • Catalysts : Palladium-based catalysts or copper iodide may facilitate cross-coupling steps .
  • Temperature control : Reactions often require heating (70–90°C) to drive completion while minimizing side products .
    • Yield optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and adjust stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions on the pyrrolopyrimidine and thiadiazole rings .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
    • Purity assessment :
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254–280 nm) .

Q. How do reaction conditions (pH, solvent) influence the stability of intermediates?

  • pH sensitivity : Acidic conditions may protonate the piperazine nitrogen, altering reactivity. Maintain neutral to slightly basic pH (7–8) during coupling steps .
  • Solvent effects : Ethanol or methanol is preferred for hydrazine-mediated steps due to their mild reducing properties and compatibility with nitrogen-rich intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Hypothesis-driven analysis :

  • Target selectivity screening : Use kinase profiling panels to identify off-target interactions that may explain variability .
  • Assay conditions : Compare results under varying pH, ionic strength, or co-solvents (e.g., DMSO concentration) to isolate confounding factors .
    • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true biological effects .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking :

  • Target selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology with pyrrolopyrimidine inhibitors .
  • Software tools : Use AutoDock Vina or Schrödinger Suite to simulate interactions with the thiadiazole’s electron-deficient ring .
    • Quantum chemical calculations :
  • Reaction path analysis : Identify transition states for nucleophilic attacks on the thiadiazole moiety using DFT .

Q. What experimental designs validate structure-activity relationships (SAR) for this compound?

  • Analog synthesis :

  • Modify substituents : Replace the 7-methyl group on pyrrolopyrimidine with ethyl or aryl groups to assess steric effects .
  • Piperazine substitution : Introduce acetyl or sulfonyl groups to evaluate pharmacokinetic impacts .
    • Biological testing :
  • Dose-response curves : Measure IC50 shifts in enzymatic assays (e.g., kinase inhibition) to quantify SAR trends .

Q. How can contradictory solubility data be reconciled for formulation studies?

  • Methodological adjustments :

  • Solvent systems : Test solubility in PEG-400 or cyclodextrin-based solutions to improve bioavailability .
  • pH-solubility profiling : Use potentiometric titration to determine pKa and predict ionization-dependent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.